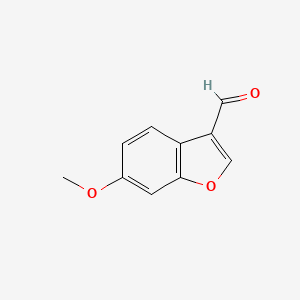

6-Methoxybenzofuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-methoxy-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C10H8O3/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-6H,1H3 |

InChI Key |

LQLYPJOERRBWGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)C=O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of 2 Arylbenzofuran 3 Carbaldehyde Analogues

Isolation from Plant Species (e.g., Sesbania grandiflora, Medicago sativa L.)

Phytochemical studies have successfully isolated 2-arylbenzofuran-3-carbaldehyde derivatives from various plant sources. Notably, species from the Fabaceae family have been a source of these compounds. nih.gov

For instance, a new arylbenzofuran, identified as 4-hydroxy-2-(4'-hydroxy-2'-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde, was isolated from the aerial parts of alfalfa (Medicago sativa L.). nih.gov The isolation process from Medicago sativa often involves extraction with solvents like 70% ethanol, which has proven effective in yielding high concentrations of phenolic compounds. nih.gov

Similarly, the stem bark of Sesbania grandiflora has yielded several 2-arylbenzofuran-3-carbaldehydes. nih.govunila.ac.idkoreascience.kr The isolation from S. grandiflora typically involves exhaustive extraction with solvents such as n-hexane, ethyl acetate (B1210297) (EtOAc), and aqueous methanol, followed by chromatographic separation of the extracts. unila.ac.idkoreascience.krresearchgate.net One of the compounds initially identified as sesbagrandiflorain A was later revised to 4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde. nih.govresearchgate.net Another compound, sesbagrandiflorain B, was also isolated from the same plant. nih.govunila.ac.id

Other plant families known to produce 2-arylbenzofuran-3-carbaldehydes include Iteaceae and Lamiaceae. nih.gov

Comparative Analysis of Structurally Related Natural Products

The 2-arylbenzofuran-3-carbaldehyde scaffold allows for a variety of substitutions, leading to a range of structurally related natural products. These variations often involve the number and position of hydroxyl and methoxy (B1213986) groups on both the benzofuran (B130515) ring and the attached aryl group.

For example, within the compounds isolated from Sesbania grandiflora, variations in the substitution pattern are evident. While one compound features a methoxy group at the C-6 position of the benzofuran ring, a related compound, sesbagrandiflorain B, possesses a hydroxyl group at the same position. unila.ac.id Further phytochemical investigations of S. grandiflora have led to the isolation of other analogs, such as sesbagrandiflorain F, which is characterized as 2-(2,4-dihydroxy-6-methoxyphenyl)-6-hydroxy-benzofuran-3-carbaldehyde. koreascience.kr

The table below presents a comparative view of some naturally occurring 2-arylbenzofuran-3-carbaldehyde analogues.

| Compound Name/Identifier | Plant Source | Key Structural Features | Reference |

| 4-hydroxy-2-(4'-hydroxy-2'-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde | Medicago sativa L., Sesbania grandiflora | Methoxy group at C-6, hydroxyl at C-4 of benzofuran ring | nih.govnih.gov |

| Sesbagrandiflorain B (revised structure: 4-hydroxy-2-(4´-hydroxy-2´-hydroxyphenyl)-6-methoxybenzofuran-3-carbaldehyde) | Sesbania grandiflora | Hydroxyl group at C-6 of benzofuran ring | nih.govunila.ac.id |

| Sesbagrandiflorain F | Sesbania grandiflora | Hydroxyl group at C-6, dihydroxy-methoxyphenyl substituent | koreascience.kr |

Advancements in Structural Elucidation Methodologies for Benzofuran-3-carbaldehydes

The precise determination of the chemical structure of natural products is fundamental to understanding their properties. The structural elucidation of benzofuran-3-carbaldehydes has been greatly advanced by the application of sophisticated analytical techniques and computational methods.

A combination of spectroscopic methods is indispensable for the structural characterization of 2-arylbenzofuran-3-carbaldehydes. nih.govunila.ac.id

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound. unila.ac.id Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups. For example, the IR spectrum of a 2-arylbenzofuran-3-carbaldehyde would typically show characteristic absorption bands for a hydroxyl group (O-H stretch), an aldehyde group (C=O stretch), and aromatic rings. unila.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated system within the molecule. The presence of a benzofuran ring system conjugated with an aryl group and a carbaldehyde function results in characteristic absorption maxima. unila.ac.id

The following table summarizes the typical spectroscopic data for a representative 2-arylbenzofuran-3-carbaldehyde.

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals for aromatic protons, aldehyde proton, and methoxy protons. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and methoxy carbon. |

| HRMS (ESI) | Provides the exact mass and molecular formula. |

| IR (cm⁻¹) | Absorption bands for -OH, C=O (aldehyde), and C=C (aromatic). |

| UV (λmax, nm) | Absorption maxima indicating the presence of a conjugated system. |

In recent years, computational methods have become increasingly important in the discovery and structural elucidation of natural products. nih.govwur.nlnih.gov These approaches complement experimental data and aid in the accurate assignment of complex structures. wur.nlnih.gov

Computational strategies can be used to predict spectroscopic data (e.g., NMR chemical shifts) for proposed structures. By comparing the calculated data with the experimental data, researchers can gain confidence in their structural assignments. springernature.comscielo.org.mx Molecular modeling can also be used to understand the three-dimensional conformation of these molecules. scielo.org.mx

The structural elucidation of natural products is not always straightforward and can be prone to errors. In some cases, initial structural assignments may need to be revised based on new evidence or a re-evaluation of existing data.

A case in point is the structural revision of sesbagrandiflorain A and B, which were initially isolated from Sesbania grandiflora. nih.govresearchgate.net A re-evaluation of their 1D and 2D NMR data led to the revision of their structures. The structure of sesbagrandiflorain A was revised from 6-methoxy-2-(2´,3´-dihydroxy-5´-methoxyphenyl)-1-benzofuran-3-carbaldehyde to 4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde. nih.govresearchgate.net Similarly, the structure of sesbagrandiflorain B was also revised. nih.govresearchgate.net These revisions highlight the importance of rigorous spectroscopic analysis and the potential for ambiguity in the initial interpretation of data. nih.govnih.gov

Advanced Synthetic Methodologies for 6 Methoxybenzofuran 3 Carbaldehyde and Its Derivatives

The synthesis of 6-methoxybenzofuran-3-carbaldehyde and its related structures is a focal point in medicinal and materials chemistry due to the prevalence of the benzofuran (B130515) scaffold in biologically active compounds and functional materials. This article details advanced synthetic strategies, emphasizing the construction of the core heterocyclic system and the introduction of the critical carbaldehyde functionality.

Biological Activities and Underlying Molecular Mechanisms of 6 Methoxybenzofuran 3 Carbaldehyde and Its Analogues

Antimicrobial Activity Investigations

The benzofuran (B130515) scaffold is a core structure in many compounds exhibiting a wide range of biological activities, including antimicrobial properties. nih.gov Derivatives of this molecule have been synthesized and evaluated for their efficacy against various pathogens.

Antibacterial Efficacy against Specific Pathogens (e.g., Rhodococcus fascians)

Benzofuran derivatives have demonstrated notable antibacterial capabilities. nih.gov For instance, certain synthetic benzofuran derivatives have shown varied degrees of activity against several bacterial strains. nih.gov Structure-activity relationship (SAR) studies suggest that the presence and position of electron-withdrawing groups on the benzofuran ring can enhance the antibacterial potency of these compounds. nih.gov

Rhodococcus fascians is a Gram-positive bacterium known to be a significant plant pathogen. While the broader class of benzofuran derivatives has established antimicrobial effects, specific research detailing the direct antibacterial efficacy of 6-Methoxybenzofuran-3-carbaldehyde against Rhodococcus fascians is not extensively covered in the currently available literature. However, the known antibacterial properties of the benzofuran family suggest a potential avenue for future investigation into its effectiveness against this and other specific bacterial pathogens.

Antituberculosis Research

The global health threat posed by tuberculosis, particularly multi-drug resistant strains of Mycobacterium tuberculosis, necessitates the development of novel therapeutic agents. nih.gov In this context, derivatives of the benzofuran core structure have emerged as promising candidates.

Specifically, a series of N'-benzylidene benzofuran-3-carbohydrazide derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strains. nih.govnih.gov Certain compounds within this series demonstrated significant antitubercular activity, suggesting that the benzofuran-3-carbaldehyde (B161172) scaffold could be a valuable starting point for the development of new anti-TB drugs. nih.gov One study highlighted two derivatives in particular, compounds 8a and 8k, as potential leads for creating more potent antitubercular agents. nih.gov

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The potential of benzofuran derivatives as anticancer agents has been a significant area of research. These compounds have been shown to inhibit the growth of various cancer cells and induce cell death through multiple mechanisms. nih.gov

In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines (e.g., A375 melanoma, HeLa, HepG2, MCF-7)

Analogues of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Studies have demonstrated that the structural features of these derivatives, such as the presence of halogenated or morpholinyl-substituted groups, can significantly influence their antiproliferative activity. nih.gov

For example, certain halogenated derivatives of benzofuran have shown selective toxicity towards human leukemia cell lines (K562 and MOLT-4) and cervix carcinoma cells (HeLa). researchgate.net In studies involving the human melanoma A375 cell line, other complex compounds have demonstrated cytotoxic activity. nih.govnih.gov The activity of benzofuran derivatives has also been noted against breast cancer cell lines like MCF-7. nih.gov

Below is a table summarizing the cytotoxic activity of various benzofuran analogues against different cancer cell lines, as reported in the literature.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| Daphnenone (1) | Human melanoma A375-S2 | 29.8 µM | nih.gov |

| Daphnolon (2) | Human melanoma A375-S2 | 51.0 µM | nih.gov |

| Compound 9 | Head and neck SQ20B | 0.46 µM | nih.gov |

| Halogenated Benzofurans (1c, 1e, 2d, 3a, 3d) | K562, MOLT-4, HeLa | Significant cytotoxic activity | researchgate.net |

Elucidation of Cellular Pathways and Molecular Targets (e.g., Tubulin Polymerization Inhibition, Caspase Pathway Activation)

The anticancer effects of benzofuran derivatives are underpinned by their interaction with key cellular pathways that control cell division and apoptosis (programmed cell death).

Tubulin Polymerization Inhibition: One of the primary mechanisms by which some benzofuran analogues exert their cytotoxic effects is through the inhibition of tubulin polymerization. Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By disrupting the dynamics of microtubule formation, these compounds can arrest the cell cycle, typically at the G2/M phase, and ultimately lead to cell death. This mechanism is shared by well-known chemotherapy agents like vinca (B1221190) alkaloids.

Caspase Pathway Activation: Another critical mechanism is the induction of apoptosis through the activation of the caspase cascade. Caspases are a family of protease enzymes that play a central role in executing the apoptotic process. Research on benzofuran derivatives has shown that they can trigger apoptosis by activating key caspases, such as caspase-3 and caspase-7. researchgate.net The activation of these executioner caspases leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis.

Modulation of Bone Metabolism

Recent studies have uncovered a novel and promising role for 6-methoxybenzofuran (B1631075) derivatives in the regulation of bone metabolism. These findings suggest potential applications in treating bone loss disorders such as senile osteoporosis.

Research has shown that certain 6-methoxybenzofuran compounds can promote bone formation by upregulating Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a signaling protein that plays a critical role in the differentiation of osteoblasts, the cells responsible for creating new bone tissue. By stimulating the BMP-2 pathway, these compounds can enhance bone turnover and increase the proportion of active osteoblasts.

In preclinical models, including aged mice, specific 6-methoxybenzofuran derivatives, such as a compound referred to as I-9, have demonstrated a clear anti-osteoporotic effect, leading to increased bone mineral density. nih.gov This positions 6-methoxybenzofuran analogues as promising candidates for the development of new small-molecule drugs that actively promote bone formation, a significant advantage over existing therapies that primarily work by inhibiting bone resorption.

Enhancement of Osteogenesis via BMP-2 Upregulation

Bone Morphogenetic Protein-2 (BMP-2) is a critical growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. nih.gov The upregulation of BMP-2 is a key strategy in promoting bone regeneration. nih.govresearchgate.netmdpi.com Studies have investigated the role of benzofuran derivatives in this process. For instance, a compound referred to as I-9, which is a 6-methoxybenzofuran derivative, has been identified as a candidate for promoting bone formation by acting through the BMP2–ERK–ATF4 signaling pathway. researchgate.net This suggests that compounds structurally related to this compound can enhance osteogenesis by stimulating the expression of BMP-2. researchgate.net

Enzyme Inhibition and Receptor Interaction Studies

The interaction of small molecules with enzymes and receptors is a cornerstone of pharmacology. Benzofuran-based structures have been explored for their potential to inhibit various enzymes.

Inhibition of Tyrosine Kinases and Cytochrome P450 Enzymes

Tyrosine Kinases: These enzymes are crucial for many cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Consequently, tyrosine kinase inhibitors are a significant class of therapeutic agents. nih.gov While specific data on this compound is limited, the broader class of benzofuran derivatives has been investigated for this activity. nih.gov For example, certain pyrimidine (B1678525) derivatives containing different heterocyclic systems have been developed as potent inhibitors of the epidermal growth factor receptor (EGFr) tyrosine kinase. nih.govnih.gov

Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes is central to the metabolism of a vast number of drugs and other foreign compounds. nih.govnih.gov Inhibition of CYP450 enzymes can lead to significant drug-drug interactions. researchgate.netmdpi.combiomolther.org The potential for a compound to inhibit these enzymes is an important aspect of its biological profile. Research into benzofuran derivatives has shown that they can interact with and, in some cases, inhibit CYP450 enzymes. The specific inhibitory profile, including which CYP450 isoforms are affected, would depend on the exact structure of the benzofuran derivative.

Other Relevant Biological Receptor Interactions

The diverse structures of benzofuran analogues allow for interactions with a variety of other biological receptors. For example, certain trisubstituted pyrimidines have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are involved in cellular functions such as cell growth, proliferation, and survival. google.com The specific interactions of this compound with other receptors are a subject for further investigation.

Antioxidant Activity Assessment

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant potential of chemical compounds is often evaluated using various in vitro assays. mdpi.comrsc.orgdu.ac.ir Phenolic compounds, in particular, are known for their antioxidant properties. researchgate.net The structure of this compound contains a methoxy (B1213986) group on the benzene (B151609) ring, which can influence its electron-donating capabilities and thus its antioxidant capacity.

Studies on related phenolic derivatives often employ methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify antioxidant activity. researchgate.net The results from these assays help to compare the antioxidant potential of a test compound against standard antioxidants. nih.gov

Below is an interactive table summarizing the antioxidant assessment methods.

| Assay Method | Principle |

| DPPH | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change. |

| ABTS | Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. |

| FRAP | (Ferric Reducing Antioxidant Power) Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine complex to its ferrous form. |

| CUPRAC | (Cupric Ion Reducing Antioxidant Capacity) Based on the reduction of Cu(II) to Cu(I) by the antioxidant. |

Structure Activity Relationship Sar and Computational Drug Design

Empirical Structure-Activity Relationship Studies for 6-Methoxybenzofuran-3-carbaldehyde Scaffold

Empirical SAR studies for benzofuran (B130515) derivatives have revealed key structural features that govern their biological activities. While specific studies focusing exclusively on the this compound scaffold are limited in publicly available literature, general SAR principles for the broader benzofuran class can provide valuable insights.

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system. For instance, in the context of anticancer activity, the introduction of halogen atoms, such as bromine or chlorine, to the benzofuran ring has been shown to increase cytotoxicity. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.

The position of these substituents is also critical. Studies on other benzofuran derivatives have indicated that substitutions at the C-2 and C-7 positions can be crucial for their anticancer effects. nih.gov Furthermore, the presence of a methoxy (B1213986) group, such as in the 6-position of the scaffold , has been noted in various biologically active benzofuran compounds, suggesting its importance in modulating activity. For example, in a series of benzofuran-based vasodilators, the presence of a methoxy group at the 2-position of a linked pyridine-3-carbonitrile (B1148548) moiety was found to enhance activity compared to an ethoxy group. mdpi.com

SAR analyses have also highlighted the importance of specific functional groups. For example, the presence of a CONH (carboxamide) group has been identified as necessary for the anticancer activity of certain benzofuran derivatives. nih.gov

Table 1: Summary of Key Substituent Effects on the Biological Activity of Benzofuran Derivatives

| Substituent/Modification | Position | Observed Effect on Activity | Potential Rationale | Reference |

| Halogen (Br, Cl) | Benzofuran Ring | Increased Cytotoxicity | Formation of halogen bonds, enhancing target binding affinity. | nih.gov |

| Methoxy Group | Various | Can enhance or modulate activity depending on the biological target. | Alters electronic properties and potential for hydrogen bonding. | mdpi.com |

| Carboxamide (CONH) | C-3 Position | Essential for certain anticancer activities. | Participation in key binding interactions with the target. | nih.gov |

The aldehyde group at the 3-position of the 6-methoxybenzofuran (B1631075) scaffold is a key functional group that can significantly influence the compound's biological profile. Aldehydes are known to be reactive and can participate in various interactions with biological macromolecules.

Studies on other classes of aldehydes have shown that this functional group is crucial for their biological effects. For example, in a series of benzyloxybenzaldehyde derivatives, the aldehyde functionality was found to be important for their cytotoxic and enzyme inhibitory activities. mdpi.com Replacement of the aldehyde with an alcohol or a carboxylic acid group led to a significant reduction in cytotoxicity. mdpi.com This highlights the critical role the aldehyde group can play in the biological activity of a molecule.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

While specific QSAR models for this compound were not found in the reviewed literature, numerous studies have successfully applied 2D and 3D-QSAR approaches to other classes of benzofuran derivatives.

2D-QSAR: In a study on benzofuran-based vasodilators, a 2D-QSAR model was developed to describe their bioactivity. nih.govmdpi.com The model, which had a high statistical significance (R² = 0.816), indicated that topological and electronic descriptors were important for predicting the vasodilatory activity. mdpi.com Such models use descriptors calculated from the 2D representation of the molecules, such as connectivity indices and electronic parameters.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions that are crucial for ligand-receptor binding. For a series of benzimidazole (B57391) derivatives, a 3D-QSAR/CoMFA model was successfully developed to explain their binding affinities for the 5-HT(4) receptor. nih.gov The model showed high predictive ability and highlighted the importance of steric and electrostatic fields in determining the activity. nih.gov Similarly, robust 3D-QSAR models have been developed for oxadiazole derivatives as anti-Alzheimer agents, providing valuable insights for the design of new, more potent compounds. nih.gov

The development of a QSAR model for this compound and its analogs would involve the synthesis and biological evaluation of a series of related compounds, followed by the calculation of relevant molecular descriptors and the application of statistical methods to build and validate the model.

The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures. Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to evaluate the robustness of the model. nih.gov External validation, where the model is used to predict the activity of a set of compounds that were not used in the model development, is crucial for assessing its real-world predictive capability. nih.gov

A well-validated QSAR model can be a powerful tool in the drug discovery process. It can be used to screen virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and guide the optimization of lead compounds by predicting the effect of structural modifications on activity. nih.gov The ultimate goal is to build a model with high predictive accuracy for new, unsynthesized compounds. youtube.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides valuable insights into the binding mode and the key interactions between the ligand and the active site of the target protein.

While specific molecular docking studies for this compound were not identified, studies on structurally related compounds can offer a glimpse into the potential ligand-target interactions. For instance, docking studies on other benzofuran derivatives have been used to elucidate their binding modes with various protein targets.

In a study of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, molecular docking revealed that the most active compounds showed good binding modes in the active site of the enzyme, similar to the known drug donepezil. researchgate.net Similarly, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A showed that the most potent inhibitor shared a similar binding pattern with the natural substrate. researchgate.net

A hypothetical molecular docking study of this compound would involve the identification of a relevant biological target. The 3D structure of the target protein would be obtained from a protein data bank or generated through homology modeling. The this compound molecule would then be docked into the active site of the protein, and the resulting binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This information would be invaluable for understanding the molecular basis of its activity and for designing new analogs with improved binding affinity. The stability of such ligand-protein complexes can be further assessed using molecular dynamics simulations. nih.gov

Prediction of Binding Modes and Affinities

A fundamental aspect of computational drug design is the prediction of how a ligand, such as this compound, will bind to its protein target and the strength of this interaction. Molecular docking is a primary tool used for this purpose. nih.gov It predicts the preferred orientation, or "pose," of a molecule within a protein's binding site. nih.gov This process is computationally intensive, treating the ligand as flexible while often keeping the protein rigid to manage complexity. nih.gov

Following the prediction of a binding pose, scoring functions are used to estimate the binding affinity. However, accurately predicting binding affinities for a set of compounds remains a significant challenge. nih.gov For more precise calculations, alchemical free energy methods can be employed. These physics-based methods compute the free energy change of binding, offering a more quantitative prediction of affinity. nih.gov For instance, prospective blind tests of these methods have shown the ability to correctly predict whether a compound will bind, with a root-mean-square error to experimental values as low as 1.8 kcal/mol. nih.gov The accuracy of these predictions is highly dependent on achieving a near-native starting orientation of the ligand in the binding site. nih.gov

Challenges such as unanticipated binding modes, the presence of multiple ligands, and protein conformational changes can affect the accuracy of these predictions. nih.govnih.gov Therefore, results from docking and affinity predictions are often used to rank compounds and prioritize them for experimental testing rather than as absolute measures of potency.

Identification of Key Amino Acid Residues in Binding Pockets

Once a binding mode is predicted, computational analysis can identify the specific amino acid residues within the target's binding pocket that are crucial for the interaction. The chemical nature of these residues determines the types of interactions that stabilize the ligand-protein complex. nih.gov

For a molecule like this compound, key interactions would likely involve:

Hydrogen Bonds: The oxygen atom of the methoxy group, the furan (B31954) oxygen, and the carbonyl oxygen of the aldehyde group can all act as hydrogen bond acceptors, interacting with donor residues like Arginine (Arg), Glutamine (Gln), or Tyrosine (Tyr). nih.govcardiff.ac.uk

Hydrophobic Interactions: The aromatic benzofuran ring system provides a large hydrophobic surface that can interact favorably with nonpolar amino acid residues such as Phenylalanine (Phe), Leucine (Leu), and Isoleucine (Ile). nih.govcam.ac.uk

Electrostatic Interactions: The distribution of partial charges on the ligand can lead to electrostatic interactions with charged residues like Aspartic acid (Asp) or Lysine (Lys) in the binding pocket. cardiff.ac.uk

Studies on related benzofuran derivatives have demonstrated the importance of such interactions for biological activity. nih.gov Similarly, research on various protein-ligand complexes has shown that the specific positioning of amino acid side chains can create steric barriers or favorable contacts that dictate ligand binding and affinity. nih.gov For example, in the fatty acid binding pocket of the SARS-CoV-2 spike protein, residues Arg408 and Gln409 are key hydrophilic anchors for ligands. cardiff.ac.uk Identifying these key residues for a given target of this compound is essential for understanding its mechanism of action and for designing derivatives with improved binding.

Pharmacophore Modeling for Rational Drug Discovery

Pharmacophore modeling is a cornerstone of rational drug design that distills the complex structural information of a molecule into a simpler three-dimensional representation of its essential interaction features. This model serves as a template to identify or design new molecules with the potential for similar biological activity. nih.gov

Ligand-Based Pharmacophore Generation from Active Analogues

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.comnih.govresearchgate.net The process involves superimposing the 3D structures of several active analogues to identify the common chemical features that are essential for their biological function. mdpi.com

For the this compound scaffold, a set of active derivatives would be analyzed to generate a pharmacophore hypothesis. nih.gov This model would typically consist of features such as:

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrophobic aromatic region (representing the benzofuran ring).

An additional hydrogen bond acceptor (from the methoxy oxygen).

The resulting pharmacophore model represents the minimum necessary spatial arrangement of features required for a molecule to bind to the target. rsc.org This model's predictive power is often validated using a test set of molecules with known activities to ensure it can distinguish between active and inactive compounds. nih.gov

Structure-Based Pharmacophore Derivation from Target Information

When the 3D structure of the biological target has been determined, typically through X-ray crystallography or cryo-electron microscopy, a structure-based pharmacophore model can be developed. nih.govmdpi.comresearchgate.net This approach directly analyzes the features of the protein's binding site to define the ideal complementary characteristics for a ligand. researchgate.net

Instead of being inferred from a set of ligands, the pharmacophore features are derived from the key interaction points within the active site itself. nih.gov For a target of this compound, this would involve identifying:

Hydrogen bond donor/acceptor sites on the protein backbone or amino acid side chains.

Hydrophobic regions within the pocket.

Positively or negatively charged zones.

This method has the advantage of being based on the actual target structure, which can reveal crucial interaction points that might not be apparent from a set of known ligands alone. mdpi.com The resulting pharmacophore model can be more accurate and can guide the design of ligands with entirely new scaffolds that fit the binding site. nih.gov

Application in Virtual Screening for Novel Ligands

Both ligand- and structure-based pharmacophore models serve as powerful 3D queries for virtual screening, a computational technique used to search large chemical databases (such as ZINC or PubChem) for novel compounds. nih.govresearchgate.net The goal is to efficiently filter through millions of molecules to identify a smaller, manageable set of "hits" that match the pharmacophore model and are therefore likely to be active. nih.govnih.gov

The virtual screening workflow typically involves:

Using the pharmacophore model to rapidly screen a database, retaining only those molecules whose 3D structures can adopt a conformation that matches the pharmacophore features. nih.gov

Filtering the initial hits based on drug-like properties (e.g., Lipinski's rules) to remove undesirable compounds. researchgate.net

Subjecting the refined list of hits to more computationally intensive analyses, such as molecular docking, to predict their binding modes and rank them based on predicted affinity. nih.govnih.gov

This process enriches the hit list with molecules that have a higher probability of being true binders. mdpi.com The top-ranked compounds from this virtual pipeline are then prioritized for chemical synthesis and experimental validation, accelerating the discovery of novel ligands for the target of interest. nih.gov

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to calculate the electronic structure and properties of molecules like 6-Methoxybenzofuran-3-carbaldehyde. epstem.netmanchester.ac.uk By approximating the many-electron Schrödinger equation, DFT allows for the prediction of a wide range of molecular characteristics.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. bhu.ac.in

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. The key rotatable bonds in this compound are the C3-C(aldehyde) bond and the C6-O(methoxy) bond. Computational studies can determine the relative energies of different conformers. For instance, the orientation of the aldehyde group relative to the benzofuran (B130515) ring system can be either syn or anti. Studies on structurally similar compounds, such as p-methoxybenzoyl derivatives of benzofuran, indicate a tendency for the carbonyl group to adopt specific orientations relative to the heterocyclic ring, although these can be influenced by steric factors. rsc.org The planarity of the benzofuran ring is largely maintained, while the methoxy (B1213986) and aldehyde groups may exhibit slight out-of-plane rotations to minimize steric hindrance.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy group (-OCH₃) is expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group (-CHO) will lower the energy of the LUMO. This combined effect likely results in a relatively small HOMO-LUMO gap, indicating a reactive molecule susceptible to both nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. irjweb.com

Table 1: Illustrative Global Reactivity Descriptors Calculated from FMO Energies

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, which are calculated using DFT methods.

Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO is typically localized over the electron-rich benzofuran ring and the oxygen of the methoxy group, while the LUMO is concentrated on the electron-deficient aldehyde group and adjacent carbon atoms. nih.gov

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical spectra that, when compared with experimental data, aid in structure confirmation and spectral assignment.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. epstem.netnih.gov The accuracy of these predictions has been significantly enhanced by machine learning models trained on DFT-calculated data. arxiv.orgchemrxiv.org For this compound, calculated shifts can help assign specific signals to the correct protons and carbons in the molecule, which can be ambiguous from experimental data alone. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational averaging. nih.gov

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C2 | 153.1 | 152.5 | 0.6 |

| C3 | 120.5 | 119.9 | 0.6 |

| C3a | 125.8 | 125.2 | 0.6 |

| C4 | 112.4 | 111.8 | 0.6 |

| C5 | 123.7 | 123.1 | 0.6 |

| C6 | 160.2 | 159.5 | 0.7 |

| C7 | 95.3 | 94.8 | 0.5 |

| C7a | 150.9 | 150.3 | 0.6 |

| Aldehyde C | 185.4 | 184.7 | 0.7 |

| Methoxy C | 55.9 | 55.4 | 0.5 |

This table provides an illustrative example of how theoretically calculated NMR shifts are compared against experimental values to validate molecular structure. The calculated values are hypothetical, based on typical DFT accuracy.

Vibrational Frequencies: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. nist.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. nist.gov Such calculations are instrumental in assigning specific absorption bands in an experimental IR spectrum to the corresponding vibrational modes of the molecule, such as the C=O stretch of the aldehyde, C-O-C stretches of the furan (B31954) and methoxy groups, and various C-H bending and stretching modes. epstem.net

Mechanistic Insights from Computational Studies

Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions, providing insights into reaction mechanisms that are difficult to obtain experimentally.

By mapping the potential energy surface (PES) of a reaction, computational chemists can trace the lowest energy path from reactants to products. A key goal is to locate and characterize transition states (TS), which are first-order saddle points on the PES that represent the highest energy barrier along the reaction coordinate.

For a reaction involving this compound, such as a nucleophilic addition to the aldehyde group, DFT calculations can be used to:

Optimize the geometries of the reactants, products, and any intermediates.

Locate the transition state structure connecting them.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These studies provide a step-by-step molecular movie of the bond-breaking and bond-forming processes.

When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers, computational studies can predict the most likely outcome.

Regioselectivity: In reactions like electrophilic aromatic substitution on the benzofuran ring, the site of attack (e.g., C2, C4, C5, or C7) is governed by the relative stability of the potential intermediates (Wheland intermediates). By calculating and comparing the energies of the transition states leading to each possible regioisomer, the preferred reaction pathway can be identified. The electron-donating methoxy group and the heterocyclic oxygen atom strongly influence the electron density distribution, thereby directing incoming electrophiles.

Stereoselectivity: For reactions that create new chiral centers, computational methods can predict which stereoisomer will be favored. For example, in the reduction of the aldehyde to an alcohol, if a chiral reducing agent is used, DFT can be employed to model the transition states for the formation of the (R) and (S) products. The difference in the activation energies for the two pathways allows for the prediction of the enantiomeric excess (ee) of the reaction, providing crucial information for asymmetric synthesis.

Cheminformatics and Database Mining for Benzofuran Analogues

Cheminformatics and database mining have emerged as indispensable tools in modern drug discovery and development. These computational approaches enable the systematic exploration of vast chemical spaces, the identification of promising lead compounds, and the prediction of their biological activities. In the context of benzofuran analogues, these techniques have been instrumental in uncovering structure-activity relationships (SAR) and guiding the synthesis of novel derivatives with enhanced therapeutic potential. nih.gov

The core principle of these investigations lies in the analysis of large datasets of chemical structures and their associated biological data. By employing sophisticated algorithms and statistical models, researchers can identify key structural features and physicochemical properties that govern the bioactivity of benzofuran derivatives. nih.govnih.gov This knowledge is crucial for the rational design of new compounds with improved efficacy and selectivity.

A significant area of application for these computational methods is in the field of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the structural attributes of a series of compounds and their biological activity. nih.gov For instance, a QSAR study on a series of 106 benzofuran/benzothiophene biphenyl (B1667301) derivatives as protein tyrosine phosphatase (PTPase-1B) inhibitors revealed that the molar refractivity and hydrophobic substituents at specific positions were significant descriptors for their inhibitory activity. nih.gov The developed QSAR model demonstrated a high correlation coefficient (r = 0.86) and was statistically significant, providing a valuable tool for designing more potent PTPase-1B inhibitors. nih.gov

Similarly, 3D-QSAR studies, which consider the three-dimensional conformation of molecules, have been employed to investigate benzofuran derivatives as potential inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising cancer therapeutic target. researchgate.net These studies, often complemented by molecular docking simulations, help in understanding the binding interactions between the benzofuran scaffold and the target protein, thereby facilitating the design of more effective inhibitors. researchgate.net

Database mining of chemical libraries has also led to the identification of novel benzofuran-based scaffolds. High-throughput screening (HTS) of large compound libraries, followed by computational analysis, has successfully identified lead compounds for various therapeutic targets. nih.gov For example, the screening of the ChemBridge compound library led to the discovery of a benzofuran derivative as a potent inhibitor of the mTORC1 protein complex, which is implicated in cancer. nih.gov

The insights gained from cheminformatics and database mining not only accelerate the discovery of new bioactive benzofuran analogues but also contribute to a deeper understanding of their mechanism of action at a molecular level.

Research Findings on Benzofuran Analogues:

| Compound/Derivative Class | Therapeutic Target/Application | Key Findings | References |

|---|---|---|---|

| Benzofuran Biphenyl Derivatives | PTPase-1B Inhibitors | QSAR model indicated that molar refractivity and hydrophobicity are key for activity. The model showed a high correlation coefficient (r=0.86). | nih.gov |

| Benzofuran Derivatives | Lysine-Specific Demethylase 1 (LSD1) Inhibitors | 3D-QSAR and molecular docking studies were used to design and predict the biological activity of novel LSD1 inhibitors for cancer therapy. | researchgate.net |

| Benzofuranene Cyanide Derivatives | Staphylococcus aureus Sortase A Inhibitors | QSAR models were developed to predict inhibitory activity, identifying the minimum bond order of a carbon atom and the relative number of benzene (B151609) rings as significant contributors to activity. | nih.gov |

| Halogenated Benzofuran Derivatives | Anticancer Agents | The addition of halogens to the benzofuran ring can enhance cytotoxic activity against cancer cell lines. | nih.gov |

| 2-Alkyloxy-pyridine-3-carbonitrile-benzofuran Hybrids | Vasodilators | A 2D-QSAR model was developed to describe the vasodilation activity of newly synthesized analogs, showing a good correlation (R² = 0.816). | mdpi.com |

Medicinal Chemistry Perspectives and Future Research Directions

6-Methoxybenzofuran-3-carbaldehyde as a Privileged Chemical Scaffold in Drug Discovery

The benzofuran (B130515) nucleus, and by extension this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. The utility of such scaffolds lies in their pre-validated nature for molecular recognition by biological systems, offering a higher probability of identifying new drug candidates.

The benzofuran moiety is a key structural component in a variety of biologically active compounds, including natural products and synthetic derivatives with a wide range of pharmacological activities. nih.govnih.gov For instance, derivatives of the benzofuran scaffold have been investigated as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular agents. nih.govnih.gov Furthermore, certain benzofuran derivatives have demonstrated potent antiproliferative and tumor vascular disrupting properties by inhibiting tubulin polymerization. nih.gov The 2,3-dihydrobenzofuran (B1216630) framework has also been explored as a platform for designing inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer. nih.gov

The "privileged" status of scaffolds like benzoxazine (B1645224) and benzisoxazole, which are structurally related to benzofuran, further underscores the potential of this heterocyclic system in drug discovery. benthamscience.comrsc.org These scaffolds are present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of these core structures provides a strong rationale for the continued exploration of benzofuran derivatives, such as this compound, as templates for generating new bioactive molecules.

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at discovering novel and improved therapeutic agents. nih.govunistra.fr These techniques involve modifying the core structure (scaffold) or specific functional groups of a lead compound to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while also exploring new chemical space. researchgate.net

Scaffold hopping is the replacement of a central molecular core with a different, yet functionally equivalent, scaffold. nih.gov This approach can lead to the discovery of new intellectual property, overcome synthetic challenges, or improve a compound's drug-like properties. For example, in the development of inhibitors for Pks13, a key enzyme in Mycobacterium tuberculosis, a scaffold hopping approach was successfully employed. nih.gov Starting from a benzofuran derivative (TAM16) that showed cardiotoxicity, researchers identified a benzoxazole (B165842) scaffold as a viable alternative that maintained the desired biological activity against the Pks13 thioesterase domain. nih.gov This highlights how scaffold hopping can be used to mitigate off-target effects while preserving on-target efficacy.

Bioisosteric replacement involves the substitution of one functional group with another that possesses similar physical or chemical properties, leading to a comparable biological response. researchgate.net This strategy is often used to fine-tune the properties of a drug candidate. For instance, replacing a specific group might improve metabolic stability, reduce toxicity, or enhance binding affinity to the target protein. In the context of benzofuran-based compounds, bioisosteric replacements could be applied to the methoxy (B1213986) group or the aldehyde function of this compound to modulate its activity and properties.

The combination of these two strategies allows medicinal chemists to systematically explore the chemical space around a lead compound, leading to the identification of optimized drug candidates with superior therapeutic potential. nih.govresearchgate.net

Lead Optimization and Analog Design for Therapeutic Applications

Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This process involves the synthesis and evaluation of a series of analogs to establish a structure-activity relationship (SAR).

In the context of benzofuran-based compounds, several studies have demonstrated successful lead optimization efforts. For example, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized as inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Through systematic modifications and biological evaluation, compounds with potent Mnk2 inhibitory activity in the low micromolar range were identified. nih.gov Docking studies further elucidated the interactions between the optimized analog and the target protein, providing a rationale for its enhanced potency. nih.gov

Another example involves the development of tubulin polymerization inhibitors based on a benzofuran scaffold. nih.gov A structure-activity relationship (SAR)-guided design led to a series of benzo[b]furans with significant potency against cancer cells. nih.gov The initial lead compounds were substantially improved by introducing a conformational bias and an additional hydrogen bond donor, resulting in the discovery of a potent and selective antiproliferative agent. nih.gov

Furthermore, in the development of antitubercular agents targeting Pks13, a conformational restriction strategy was applied to 3,4-fused tricyclic benzofurans. nih.gov This approach led to the identification of compounds with potent activity against M. tuberculosis and, importantly, negligible inhibition of the hERG channel, a common cause of cardiotoxicity. nih.gov

Emerging Research Areas and Unexplored Pharmacological Potentials for Benzofuran-3-carbaldehydes

The benzofuran scaffold, including derivatives like benzofuran-3-carbaldehyde (B161172), continues to be a fertile ground for discovering new therapeutic agents. While significant research has been conducted, several emerging areas and unexplored pharmacological potentials remain.

The diverse biological activities reported for carbazole (B46965) derivatives, which can be considered structural analogs of benzofurans, suggest potential new avenues for benzofuran research. nih.gov Carbazoles have shown antimicrobial, antitumor, antiepileptic, and neuroprotective properties, among others. nih.gov Exploring whether benzofuran-3-carbaldehydes can exhibit similar activities could lead to the identification of novel drug candidates for a range of diseases.

Specifically, the structural similarity of the benzofuran ring to other heterocyclic systems found in established drugs suggests a broad potential for biological activity. For instance, the chroman scaffold, a saturated analog of benzofuran, has been successfully utilized to develop potent and isoform-selective ROCK2 inhibitors. nih.gov This indicates that modifications to the benzofuran core of this compound could yield inhibitors of various kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Furthermore, the aldehyde functionality at the 3-position of the benzofuran ring offers a reactive handle for synthetic diversification. This allows for the straightforward creation of a wide array of derivatives, such as imines, oximes, and hydrazones, each with the potential for unique pharmacological profiles. The exploration of these derivatives against a broad panel of biological targets could uncover novel activities.

Q & A

Basic: What are the common synthetic routes for 6-Methoxybenzofuran-3-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step pathways, such as:

- Sonogashira coupling of iodobenzene derivatives with acetylenes, followed by iodine-induced cyclization to form the benzofuran core .

- Formylation using t-BuLi and N-formylpiperidine to introduce the aldehyde group at the 3-position .

- Debenzylation with BBr₃ at low temperatures (-78°C) to yield the final product .

Optimization factors : - Temperature control (e.g., cryogenic conditions for debenzylation to prevent side reactions).

- Solvent selection (e.g., toluene for formylation to stabilize intermediates).

- Catalyst choice (e.g., acid catalysts for cyclization) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy : Determines substituent positions and confirms aromatic proton environments (e.g., methoxy and aldehyde protons) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity, especially critical for intermediates in multi-step syntheses .

- Infrared (IR) spectroscopy : Identifies functional groups like C=O stretches (~1700 cm⁻¹) for the aldehyde moiety .

Basic: How do electronic effects of substituents (e.g., methoxy, aldehyde) influence the compound's reactivity?

Methodological Answer:

- The methoxy group at the 6-position acts as an electron-donating group, increasing electron density in the benzofuran ring, which stabilizes electrophilic aromatic substitution intermediates .

- The aldehyde group at the 3-position is electron-withdrawing, enhancing electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic additions (e.g., Grignard reactions) .

- Synergistic effects : The methoxy group can direct regioselectivity in further functionalization reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data?

Methodological Answer:

- Variable reaction conditions : Differences in solvent polarity (e.g., DMF vs. toluene) or temperature gradients may alter yields. Systematic parameter screening (DoE, Design of Experiments) is recommended .

- Byproduct analysis : Use LC-MS or TLC to detect side products from incomplete cyclization or over-oxidation .

- Reproducibility checks : Cross-validate protocols using alternative catalysts (e.g., Pd vs. Cu for coupling reactions) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for benzofuran derivatives like this compound?

Methodological Answer:

- Functional group modifications : Synthesize analogs with varying substituents (e.g., halogenation at the 6-position) to assess biological activity trends .

- Computational docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

- Pharmacophore mapping : Identify critical moieties (e.g., aldehyde group for covalent binding) via comparative bioactivity assays .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in benzofuran derivatives?

Methodological Answer:

- Single-crystal growth : Use slow evaporation in solvents like dichloromethane/hexane mixtures to obtain high-quality crystals .

- SHELX refinement : Employ programs like SHELXL for small-molecule refinement, leveraging high-resolution data to resolve methoxy/aldehyde orientation .

- Twinned data analysis : For challenging crystals, apply twin-law corrections in SHELXTL to improve accuracy .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances) : Estimates potential anti-inflammatory or antimicrobial activity based on structural descriptors .

- QSAR modeling : Correlates electronic parameters (e.g., logP, HOMO/LUMO energies) with bioactivity using datasets from related benzofurans .

- Molecular dynamics simulations : Evaluates stability of ligand-target complexes (e.g., with cyclooxygenase enzymes) .

Advanced: How can multi-step synthesis be optimized for scalability without compromising yield?

Methodological Answer:

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to enhance control and throughput .

- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) in coupling reactions to reduce costs .

- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.